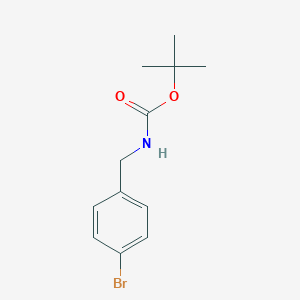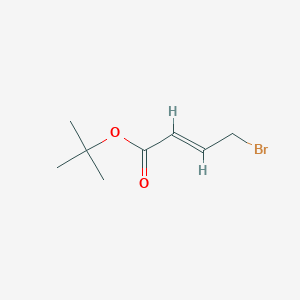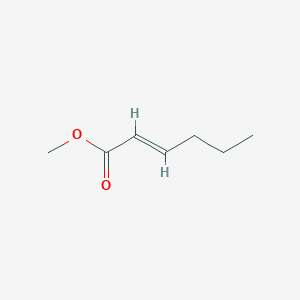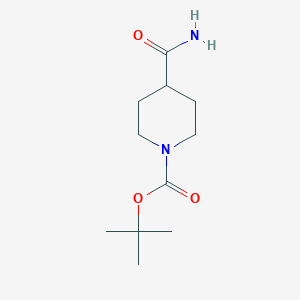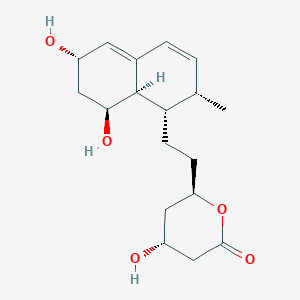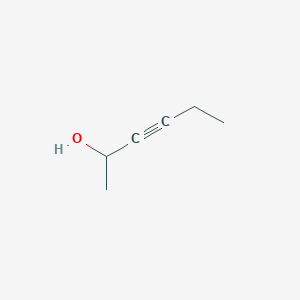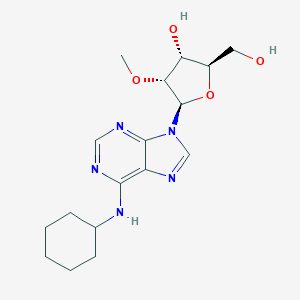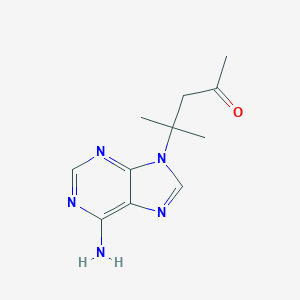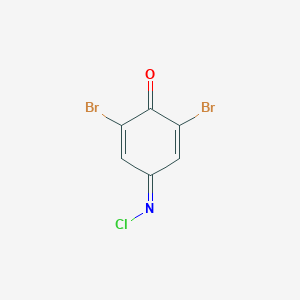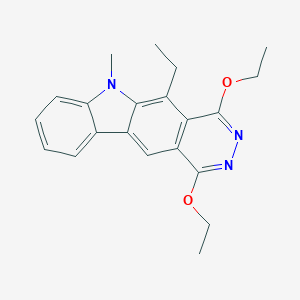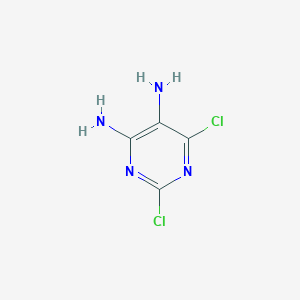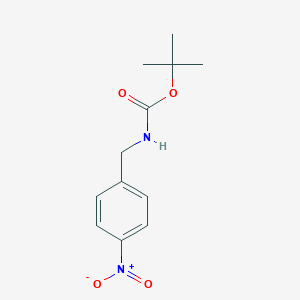![molecular formula C12H17NO2S B153466 Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate CAS No. 230301-73-2](/img/structure/B153466.png)
Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate
Vue d'ensemble
Description
Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate, also known as tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5-carboxylate, is an organic compound composed of a tert-butyl group, 6,7-dihydrothieno[3,2-C]pyridine, and a carboxylate group. It is a colorless solid that is insoluble in water. This compound has been used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
- Tert-butyl compounds are often used in organic chemistry . The tert-butyl group is a type of substituent in organic molecules . In the IUPAC nomenclature, the tert-butyl group can be named as "1,1-dimethylethyl" .
- Some derivatives of tetrahydrothieno pyridines have been evaluated for their antifungal and antibacterial activities .
- The methods of application or experimental procedures would involve testing these compounds against various strains of fungi and bacteria .
- The results or outcomes would depend on the specific antifungal and antibacterial activities of the compounds .
Organic Chemistry
Antifungal and Antibacterial Activities
- Some derivatives of tetrahydrothieno pyridines are used in the synthesis of pharmaceuticals . For example, 4,5,6,7-Tetrahydrothieno [3,2,c] pyridine hydrochloride is an intermediate of Clopidogrel and Prasugrel .
- The methods of application or experimental procedures would involve using these compounds in the synthesis of pharmaceutical drugs .
- The results or outcomes would depend on the specific pharmaceutical application .
- Tert-butyl compounds like 6-Tert-butyl 3-methyl 2-amino-4,7-dihydrothieno [2,3-c]pyridine-3,6 (5H)-dicarboxylate and 6-tert-Butyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate are provided by chemical suppliers for research purposes .
- The methods of application or experimental procedures would involve using these compounds in various chemical reactions .
- The results or outcomes would depend on the specific chemical research .
Pharmaceuticals
Chemical Research
- Some derivatives of tetrahydrothieno pyridines are used in the synthesis of halogenated lower alkyl groups . Among the preferred halogenated lower alkyl groups are trifluoromethyl, difluoromethyl, fluoromethyl and chloromethyl, with trifluoromethyl being especially preferred .
- The methods of application or experimental procedures would involve using these compounds in the synthesis of halogenated lower alkyl groups .
- The results or outcomes would depend on the specific halogenated lower alkyl group synthesized .
- Tert-butyl compounds like 7-TERT-BUTYL 3-ETHYL 5,6-DIHYDROTHIENO[2,3-B]PYRIDINE-3,7(4H)-DICARBOXYLATE are provided by chemical suppliers for research purposes .
- The methods of application or experimental procedures would involve using these compounds in various chemical reactions .
- The results or outcomes would depend on the specific chemical research .
Halogenated Lower Alkyl Groups
Chemical Research
Propriétés
IUPAC Name |
tert-butyl 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-6-4-10-9(8-13)5-7-16-10/h5,7H,4,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYXRUYCQAYVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593267 | |
| Record name | tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate | |
CAS RN |
230301-73-2 | |
| Record name | tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

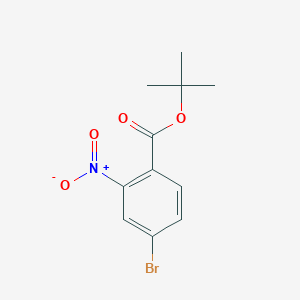
![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)
